Methyl 2-(3-methyl-2,6-dioxo-7-prop-2-enylpurin-8-yl)sulfanylpropanoate
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Description
Methyl 2-(3-methyl-2,6-dioxo-7-prop-2-enylpurin-8-yl)sulfanylpropanoate is a useful research compound. Its molecular formula is C13H16N4O4S and its molecular weight is 324.36. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Modification
Methyl 2-(3-methyl-2,6-dioxo-7-prop-2-enylpurin-8-yl)sulfanylpropanoate and similar compounds have been studied for their roles in chemical synthesis and modification processes. For instance, derivatives of 6-fluoropurine and 6-(3-methylbutyl)sulfanylpurine undergo nickel- or palladium-mediated C-C cross-coupling to yield 6-arylpurine products. This process highlights the potential of these compounds in facilitating complex chemical reactions (Liu & Robins, 2005).
Anticancer Activity
Some derivatives of this compound, specifically methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates, have demonstrated significant antiproliferative activity against human cancer cell lines. This suggests a potential application in the development of anticancer therapies. These compounds have shown to be effective in inhibiting the growth of certain cancer cells, thereby indicating their potential as therapeutic agents (El Rayes et al., 2019).
Anti-Helicobacter Pylori Agents
Compounds similar to this compound have shown effectiveness as anti-Helicobacter pylori agents. These compounds have been found to possess potent activities against this gastric pathogen, which is significant considering the prevalence of H. pylori in various gastrointestinal disorders (Carcanague et al., 2002).
Immunobiological Activity
Derivatives of 2-amino-3-(purin-9-yl)propanoic acids, which are structurally related to this compound, have been tested for their immunostimulatory and immunomodulatory potency. These compounds have shown significant effects in enhancing the secretion of certain chemokines and augmenting NO biosynthesis, indicating potential applications in immunotherapy or as immunomodulatory drugs (Doláková et al., 2005).
Nonlinear Optical Activity
In the field of materials science, derivatives of this compound have been explored for their potential in nonlinear optical (NLO) applications. This is particularly relevant in the development of new materials for optical technologies (Tayebi et al., 2011).
Bioconjugate Chemistry
These compounds have been used in the synthesis of organophosphate, thiophosphate, and dithiophosphate haptens. These haptens, when conjugated to proteins, can be used to create antibodies for detecting various classes of pesticides, highlighting their application in bioconjugate chemistry and environmental monitoring (ten Hoeve et al., 1997).
Properties
IUPAC Name |
methyl 2-(3-methyl-2,6-dioxo-7-prop-2-enylpurin-8-yl)sulfanylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4S/c1-5-6-17-8-9(16(3)12(20)15-10(8)18)14-13(17)22-7(2)11(19)21-4/h5,7H,1,6H2,2-4H3,(H,15,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIYWNHGXAFVQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)SC1=NC2=C(N1CC=C)C(=O)NC(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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